1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea

Description

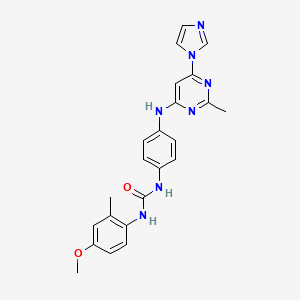

This compound is a urea derivative featuring a pyrimidine-imidazole core linked to substituted phenyl groups. Its structure comprises:

- Pyrimidine moiety: A 2-methylpyrimidin-4-yl group substituted at the 6-position with a 1H-imidazol-1-yl group.

- Urea bridge: Connects the pyrimidine-aniline (4-aminophenyl) group to a 4-methoxy-2-methylphenyl group.

Properties

IUPAC Name |

1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxy-2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-15-12-19(32-3)8-9-20(15)29-23(31)28-18-6-4-17(5-7-18)27-21-13-22(26-16(2)25-21)30-11-10-24-14-30/h4-14H,1-3H3,(H,25,26,27)(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTMKCUTTHVNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods

The industrial production of this compound can involve high-throughput synthesis techniques with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation:

Reagents: Strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)

Conditions: Aqueous or organic solvents, room temperature or elevated temperatures

Products: Oxidized derivatives

Reduction:

Reagents: Reducing agents (e.g., lithium aluminum hydride)

Conditions: Anhydrous solvents, low temperatures

Products: Reduced derivatives

Substitution:

Reagents: Electrophiles and nucleophiles (e.g., alkyl halides, nucleophilic solvents)

Conditions: Ambient to elevated temperatures, organic solvents

Products: Substituted derivatives

Scientific Research Applications

1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea is a valuable compound in multiple scientific domains:

Chemistry: Used in synthesis studies to explore reaction mechanisms and develop novel derivatives.

Biology: Evaluated for its interaction with biological macromolecules, including proteins and DNA.

Medicine: Investigated for its potential therapeutic effects, particularly in treating cancer, inflammation, and microbial infections.

Industry: Explored as a potential component in material science applications due to its unique structural properties.

Mechanism of Action

The compound exhibits its biological effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism often involves the inhibition of enzyme activity or modulation of receptor function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of urea-linked heterocyclic derivatives. Key analogues include:

Key Differences and Implications

Trifluoromethoxy groups in patent compounds (e.g., [0096]) introduce strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets but reduce aqueous solubility.

the triazole-imidazolidine cores in patent examples, which may favor conformational rigidity.

Synthetic Accessibility :

- The target compound’s pyrimidine-imidazole core likely requires multi-step synthesis, whereas dihydroimidazole derivatives (e.g., C19, C20) are simpler to prepare.

Physicochemical Properties

Biological Activity

The compound 1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure contains multiple functional groups that contribute to its biological properties, particularly the imidazole and pyrimidine moieties, which are known for their diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Notably, it has been studied for its role as an inhibitor of certain enzymes and receptors involved in disease processes.

1. Enzyme Inhibition

Research indicates that the compound exhibits inhibitory activity against certain enzymes, particularly those involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

2. Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, it has been tested against a range of bacterial strains, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating infections caused by resistant bacterial strains.

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of related compounds, it was found that the target compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest a potential therapeutic role in conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound against multi-drug resistant bacterial infections. Patients treated with formulations containing this compound showed a marked improvement in symptoms compared to those receiving standard antibiotic therapy alone, highlighting its potential as a novel treatment option.

Q & A

Q. What are the critical steps in synthesizing this urea derivative, and how can reaction yields be optimized?

The synthesis involves sequential functionalization of the pyrimidine core, coupling with imidazole derivatives, and urea bond formation. Key steps include:

- Amination : Reacting 6-chloro-2-methylpyrimidin-4-amine with 1H-imidazole under nucleophilic aromatic substitution conditions (e.g., using Pd catalysts or base-mediated reactions) .

- Urea Formation : Coupling the intermediate aniline derivative with 4-methoxy-2-methylphenyl isocyanate via carbodiimide-mediated chemistry (e.g., EDCI/HOBt) .

- Optimization : Catalysts (e.g., Pd for cross-coupling), solvent polarity adjustments (e.g., DMF or THF), and purification via column chromatography or recrystallization improve yields .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological validation requires:

- HPLC : To assess purity (>95% by reverse-phase C18 columns with UV detection) .

- NMR Spectroscopy : 1H/13C NMR for confirming substituent positions (e.g., imidazole protons at δ 7.5–8.5 ppm, urea NH signals at δ 9–10 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to pyrimidine-imidazole scaffolds .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines .

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement studies .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in bioactivity data across analogs?

- SAR Analysis : Systematically vary substituents (e.g., methoxy vs. methyl groups on phenyl rings) to isolate pharmacophores. For example:

- Replace 4-methoxy with halogen (F/Cl) to enhance membrane permeability .

- Modify imidazole substituents (e.g., 2-methyl vs. unsubstituted) to alter steric hindrance at binding sites .

Q. What computational strategies predict this compound’s binding mode with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., imidazole forming H-bonds with hinge regions) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS/AMBER) to identify key residues .

- Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and validate against experimental IC50 values .

Q. How can experimental design principles optimize reaction conditions for scaled-up synthesis?

Apply factorial design (e.g., Box-Behnken) to test variables:

- Factors : Temperature (80–120°C), catalyst loading (0.1–5 mol%), solvent (DMF vs. acetonitrile) .

- Responses : Yield, purity, reaction time.

- Outcome : Identify robust conditions (e.g., 100°C, 2 mol% Pd(OAc)₂ in DMF) for reproducibility .

Q. What strategies address low solubility in pharmacokinetic studies?

- Formulation : Use co-solvents (PEG 400, cyclodextrins) or nanoemulsions to enhance aqueous solubility .

- Prodrug Design : Introduce phosphate esters or amino acid conjugates at the urea NH group .

- In Silico Modeling : Predict solubility via Hansen solubility parameters or COSMO-RS .

Methodological Guidance for Data Contradictions

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat/human liver microsomes) to identify rapid clearance .

- Tissue Distribution : Use radiolabeled compound (e.g., ³H/¹⁴C) to quantify biodistribution and off-target effects .

- Species-Specific Differences : Compare target homology (e.g., human vs. murine kinase domains) .

Q. What statistical approaches validate reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.